molecular formula C14H18BrNOS B6135951 2-[(3-bromophenyl)methylsulfanyl]-N-cyclopentylacetamide

2-[(3-bromophenyl)methylsulfanyl]-N-cyclopentylacetamide

Cat. No.: B6135951
M. Wt: 328.27 g/mol
InChI Key: HQTONSCPBHVEPW-UHFFFAOYSA-N
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Description

2-[(3-bromophenyl)methylsulfanyl]-N-cyclopentylacetamide is an organic compound that features a bromophenyl group, a methylsulfanyl linkage, and a cyclopentylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-bromophenyl)methylsulfanyl]-N-cyclopentylacetamide typically involves the following steps:

    Formation of the Bromophenyl Intermediate: The starting material, 3-bromobenzyl chloride, undergoes a nucleophilic substitution reaction with thiourea to form 3-bromobenzylthiourea.

    Cyclopentylacetamide Formation: Cyclopentylamine reacts with chloroacetyl chloride to form N-cyclopentylacetamide.

    Coupling Reaction: The final step involves the coupling of 3-bromobenzylthiourea with N-cyclopentylacetamide under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[(3-bromophenyl)methylsulfanyl]-N-cyclopentylacetamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The bromine atom in the bromophenyl group can be substituted with nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas.

    Substitution: Amines, thiols, base (e.g., sodium hydroxide).

Major Products

    Oxidation: Sulfoxide, sulfone derivatives.

    Reduction: Phenyl derivatives.

    Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

2-[(3-bromophenyl)methylsulfanyl]-N-cyclopentylacetamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(3-bromophenyl)methylsulfanyl]-N-cyclopentylacetamide involves its interaction with specific molecular targets. The bromophenyl group may interact with aromatic residues in proteins, while the methylsulfanyl linkage can form covalent bonds with nucleophilic sites. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(3-bromophenyl)methylsulfanyl]-4,4-dimethyl-5H-1,3-oxazole hydrochloride
  • 2-[(3-bromophenyl)methylsulfanyl]acetic acid

Uniqueness

2-[(3-bromophenyl)methylsulfanyl]-N-cyclopentylacetamide is unique due to its combination of a bromophenyl group, a methylsulfanyl linkage, and a cyclopentylacetamide moiety. This combination imparts distinct chemical and biological properties that differentiate it from other similar compounds.

Properties

IUPAC Name

2-[(3-bromophenyl)methylsulfanyl]-N-cyclopentylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BrNOS/c15-12-5-3-4-11(8-12)9-18-10-14(17)16-13-6-1-2-7-13/h3-5,8,13H,1-2,6-7,9-10H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQTONSCPBHVEPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)CSCC2=CC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BrNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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